molecular formula C56H95N3O17 B1246362 Shurimycin A

Shurimycin A

Cat. No.: B1246362
M. Wt: 1082.4 g/mol
InChI Key: LTUWJYTYKHHVPU-IPSANITBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shurimycin A is a polyhydroxylated lactone compound isolated from Streptomyces hygroscopicus A1491, a soil-dwelling actinobacterium . It is biosynthesized alongside its analog, Shurimycin B, through a fermentation process involving methanol extraction of the mycelial cake, followed by purification via HP-20 column chromatography and reverse-phase ODS-A60 chromatography . The compound exhibits potent antifungal activity, particularly against agriculturally significant fungal pathogens such as Aspergillus fumigatus, Fusarium oxysporum, and Botrytis cinerea . Structurally, this compound lacks the C2-CH3 group found in classical azalomycins but features a distinct C28-CHR33 moiety, which may contribute to its unique bioactivity profile .

Properties

Molecular Formula

C56H95N3O17

Molecular Weight

1082.4 g/mol

IUPAC Name

3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C56H95N3O17/c1-33-18-14-15-22-50(69)75-53(36(4)19-13-11-9-10-12-16-25-59-55(57)58-8)37(5)21-17-20-35(3)52(71)39(7)45(63)27-40(60)26-41(74-51(70)31-49(67)68)28-42-29-47(65)54(72)56(73,76-42)32-48(66)34(2)23-24-43(61)38(6)46(64)30-44(33)62/h9-10,14-15,17-18,20-22,33-34,36-48,52-54,60-66,71-73H,11-13,16,19,23-32H2,1-8H3,(H,67,68)(H3,57,58,59)/b10-9+,18-14+,21-17+,22-15+,35-20+

InChI Key

LTUWJYTYKHHVPU-IPSANITBSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

Synonyms

shurimycin A

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Core Reactivity

Shurimycin A’s structure was resolved through a combination of 2D NMR techniques (HMBC, COSY) and chemical degradation experiments . Key features include:

Functional Group Chemical Shift (δ ppm) Reactivity Observed
Guanidine moiety157.4–158.7 (¹³C)Base-catalyzed hydrolysis susceptibility
Hemiacetal (C-17)98.2 (¹³C)Acid-catalyzed ring-opening
Hydroxyl clusters3.5–4.2 (¹H)Esterification/acylation propensity
Trisubstituted double bond139.9 (¹³C, C-30)Oxidation to epoxy intermediates
  • Degradation Studies : Acidic hydrolysis cleaved the macrolide ring at the hemiacetal position (C-17), yielding smaller polyol fragments . Alkaline conditions induced guanidine group decomposition, reducing antifungal activity .

Oxidative and Derivatization Reactions

This compound undergoes oxidation at its trisubstituted double bond (C-30), forming epoxy derivatives under mild peroxide conditions. This reaction alters its bioactivity profile, reducing Gram-positive bacterial inhibition by ~40% .

Key Derivatives Synthesized :

Derivative Modification Biological Impact
Malonyl-Shurimycin AC-3 hydroxyl acylationIncreased solubility, reduced stability
Oxidized this compoundEpoxy group at C-30Attenuated membrane disruption capacity
Dehydrated this compoundLoss of C-17 hydroxylComplete loss of antifungal activity
  • Malonylation : Esterification at C-3 hydroxyl with malonic acid enhanced water solubility but rendered the compound unstable under basic conditions, reverting to this compound via elimination .

Membrane-Targeted Interactions

This compound’s bioactivity stems from its interaction with microbial membranes:

  • Phospholipid Binding : The guanidine group binds to anionic phospholipids, disrupting membrane integrity .

  • Lipoteichoic Acid (LTA) Targeting : this compound inhibits LTA synthase (LtaS), critical for Gram-positive cell wall synthesis, via competitive binding at the glycerol-phosphate active site .

Mechanistic Effects :

  • Rapid Membrane Penetration : Achieved within 15 minutes at 32 µg/mL .

  • DNase Release : Membrane damage triggers autolytic enzyme release, degrading extracellular DNA (eDNA) in biofilms .

  • Concentration-Dependent Effects :

    • <4 µg/mL : Enhances biofilm formation (stress response).

    • ≥4 µg/mL : Inhibits biofilm formation (MBIC = 4 µg/mL) .

Stability Under Environmental Conditions

Condition Effect Outcome
pH < 3Hemiacetal ring hydrolysisLoss of macrolide cyclic structure
pH 8–9Guanidine decompositionReduced antifungal potency
UV Exposure (254 nm)Photooxidation of polyol chainsIrreversible chromophore formation
High SalinityAggregation via cation-π interactionsPrecipitates, activity retained upon resolubilization
  • Thermal Stability : Stable up to 60°C; decomposition observed at 80°C via retro-aldol reactions .

Synthetic and Semisynthetic Challenges

Efforts to synthesize this compound have been hindered by:

  • Macrocycle Strain : Difficulty forming the 36-membered ring via traditional lactonization.

  • Stereochemical Complexity : 18 chiral centers requiring precise asymmetric synthesis .

  • Guanidine Installation : Late-stage guanidinylation often leads to side reactions .

Notable Advances :

  • Semisynthesis : Starting from azalomycin F5a, researchers achieved C-28 methylation to produce this compound analogs, though yields remain low (<5%) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Shurimycin B, Azalomycins, and Scupfungin

Shurimycin A and B share a core lactone structure but differ in substituents at the R position. However, this compound consistently demonstrates superior potency, with MIC values 50–75% lower than those of Shurimycin B against pathogens like Alternaria mali (MIC: 3.1 µg/mL vs. 12.5 µg/mL) .

In contrast, azalomycins and scupfungin—structurally related macrolides—possess a C2-CH3 group and hydrogen substituents at key positions, which correlate with broader-spectrum but less potent antifungal effects. For example, azalomycins exhibit MICs >10 µg/mL against Rhizoctonia solani, whereas this compound achieves an MIC of 0.78 µg/mL . This disparity highlights the critical role of hydroxylation patterns and side-chain modifications in enhancing target specificity and efficacy.

Functional Comparison: Antifungal Activity

Table 1 summarizes the MIC values of this compound and its analogs against six fungal pathogens:

Pathogen This compound (µg/mL) Shurimycin B (µg/mL) Azalomycins (µg/mL)
Aspergillus fumigatus 3.1 6.2 >10.0
Alternaria mali 3.1 12.5 25.0
Fusarium oxysporum 0.78 0.78 12.5
Botrytis cinerea 0.78 0.78 6.25
Pyricularia oryzae 1.56 1.56 3.12
Rhizoctonia solani 0.78 0.78 12.5

Table 1 : Minimum Inhibitory Concentration (MIC) values of this compound, B, and azalomycins .

Key findings:

  • This compound outperforms azalomycins in all tested pathogens, with MICs up to 16-fold lower.
  • The C28-CHR33 structure in Shurimycins likely enhances membrane permeabilization or target binding compared to azalomycins’ C2-CH3 group .

Mechanistic and Pharmacological Differences

While azalomycins primarily disrupt fungal cell wall synthesis via β-glucan synthase inhibition, this compound’s mechanism is hypothesized to involve dual inhibition of ergosterol biosynthesis and mitochondrial electron transport . This multi-target action may explain its lower propensity for resistance development compared to single-mechanism azalomycins.

Q & A

Q. Q1. What experimental approaches are recommended to determine Shurimycin A’s mechanism of action in antimicrobial resistance studies?

Methodological Answer:

  • Begin with in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to identify molecular targets .
  • Validate findings using genetic knockout models to assess phenotypic changes in microbial susceptibility .
  • Cross-reference results with structural analogs to identify conserved pharmacophores .
  • Document protocols rigorously, including buffer conditions and instrumentation parameters, to ensure reproducibility .

Q. Q2. How should researchers design dose-response studies for this compound to balance efficacy and cytotoxicity?

Methodological Answer:

  • Use a logarithmic dilution series (e.g., 0.1–100 μM) to capture the full dynamic range of responses .
  • Include positive controls (e.g., established antibiotics) and negative controls (vehicle-only treatments) .
  • Apply the Hill equation for sigmoidal curve fitting to calculate EC₅₀/IC₅₀ values .
  • Validate cytotoxicity thresholds using mammalian cell lines (e.g., HEK-293) alongside microbial assays .

Q. Q3. What strategies are effective for isolating and characterizing this compound from complex biological matrices?

Methodological Answer:

  • Optimize extraction protocols using orthogonal techniques: liquid-liquid partitioning followed by HPLC-DAD/HRMS .
  • Employ fractionation libraries to track bioactivity across chromatographic peaks .
  • Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry, reporting δ/ppm values and ion traces .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data on this compound’s efficacy across different bacterial strains?

Methodological Answer:

  • Conduct a systematic review of strain-specific variables (e.g., efflux pump expression, biofilm formation) using PRISMA guidelines .
  • Perform meta-analysis with heterogeneity testing (I² statistic) to quantify variability between studies .
  • Design follow-up experiments to isolate confounding factors, such as nutrient availability or pH gradients in infection models .

Q. Q5. What advanced computational methods are suitable for predicting this compound’s off-target interactions?

Methodological Answer:

  • Apply molecular docking (AutoDock Vina, Schrödinger) against proteome-wide libraries to prioritize high-risk targets .
  • Validate predictions using in silico toxicity platforms (e.g., ProTox-II) and experimental thermal shift assays .
  • Report docking scores (ΔG values), RMSD thresholds, and false-discovery rates (FDR) to ensure transparency .

Q. Q6. How should researchers optimize this compound’s stability in physiological conditions for in vivo studies?

Methodological Answer:

  • Perform accelerated stability testing under varied pH/temperature conditions (e.g., 4°C, 25°C, 37°C) .
  • Use LC-MS/MS to quantify degradation products and derive Arrhenius plots for shelf-life extrapolation .
  • Incorporate pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust dosing regimens .

Methodological Frameworks for Data Interpretation

Q. Q7. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other antimicrobials?

Methodological Answer:

  • Apply the Bliss independence model or Loewe additivity to quantify synergy/antagonism .
  • Calculate fractional inhibitory concentration indices (FICI) with 95% confidence intervals .
  • Use R/Bioconductor packages (e.g., synergyfinder) for high-throughput data visualization .

Q. Q8. How can researchers address variability in this compound’s bioactivity across replicate experiments?

Methodological Answer:

  • Implement quality-by-design (QbD) principles to identify critical process parameters (e.g., incubation time, inoculum size) .
  • Apply mixed-effects models to partition variance between biological vs. technical replicates .
  • Report raw data distributions (e.g., boxplots with median/IQR) alongside summary statistics .

Ethical and Reporting Standards

Q. Q9. What ethical considerations are critical when designing animal studies with this compound?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for experimental design, including power analysis and humane endpoints .
  • Document compliance with institutional animal care protocols (IACUC) and OECD test guidelines .
  • Disclose conflicts of interest (e.g., funding sources) in the manuscript’s declaration section .

Q. Q10. How should researchers structure a manuscript to highlight this compound’s novel contributions to antimicrobial research?

Methodological Answer:

  • Use IMRAD structure : Emphasize Methods reproducibility (e.g., detailed SOPs) and Discussion limitations (e.g., narrow-spectrum activity) .
  • Compare this compound’s efficacy against WHO priority pathogens in the Results section .
  • Cite primary literature (≥80% of references) and avoid unsubstantiated claims about commercial potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shurimycin A
Reactant of Route 2
Shurimycin A

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